Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Description
Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a useful research compound. Its molecular formula is C19H28BNO6 and its molecular weight is 377.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis. It is particularly useful in the protection of amines, preventing unwanted reactions at the nitrogen atom during synthesis .
Mode of Action
The compound introduces the Boc group into a variety of organic compounds . This is achieved through a direct and sustainable synthesis process enabled by flow microreactor systems . The Boc group shields the amine, allowing for selective reactions to occur at other sites within the molecule .
Biochemical Pathways
The introduction of the Boc group into organic compounds affects various biochemical pathways. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications . These include its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The use of flow microreactor systems for the synthesis process suggests an efficient and versatile method, potentially impacting the bioavailability of the compound .
Result of Action
The result of the compound’s action is the efficient and sustainable introduction of the Boc group into various organic compounds . This allows for more controlled and selective chemical reactions, contributing to the advancement of synthetic organic chemistry .
Action Environment
The action of the compound, particularly its efficiency and sustainability, is influenced by the use of flow microreactor systems . These systems provide a controlled environment that enhances the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-12-9-10-13(15(22)24-8)14(11-12)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHGCYZOUXMVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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